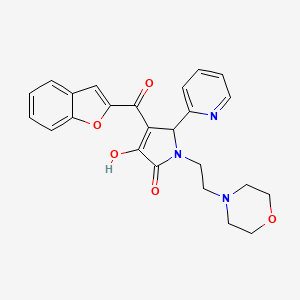

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrol-2-one derivative characterized by a unique combination of functional groups:

- 3-Hydroxy group: Facilitates hydrogen bonding and metal coordination, critical for catalytic or receptor-binding activity .

- 2-Morpholinoethyl substituent: The morpholine ring introduces polarity, improving aqueous solubility and pharmacokinetic properties .

- Pyridin-2-yl group: Positional isomerism (2-pyridyl vs. 3- or 4-pyridyl) may influence binding specificity to nicotinic or kinase targets .

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-pyridin-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5/c28-22(19-15-16-5-1-2-7-18(16)32-19)20-21(17-6-3-4-8-25-17)27(24(30)23(20)29)10-9-26-11-13-31-14-12-26/h1-8,15,21,29H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHJWNRDSDJZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrole derivative notable for its potential biological activities. Its complex structure, which includes a benzofuran moiety, hydroxyl group, and morpholino group, suggests diverse interactions with biological targets. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C24H23N3O5

- Molecular Weight : 433.464 g/mol

- CAS Number : 618877-75-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions to ensure high yields and purity. Catalysts such as palladium or copper-based catalysts are often employed to facilitate specific coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of functional groups such as the carbonyl and hydroxyl enhances its reactivity and potential binding affinities .

Therapeutic Potential

Research indicates that similar compounds exhibit a range of pharmacological activities, including:

- Anticancer Activity : Certain pyrrole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, studies on related compounds have demonstrated significant cytotoxic effects against glioblastoma cells .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Related benzofuran derivatives have been studied for their efficacy against bacterial pathogens .

Data Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against glioblastoma cells | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

- Cytotoxicity Evaluation : A study evaluated the anticancer effects of a similar pyrrole derivative in vitro. The results indicated a dose-dependent decrease in cell viability among glioblastoma multiforme cells, highlighting the potential for further development as an anticancer agent.

- Antimicrobial Screening : Another study focused on the antimicrobial properties of benzofuran derivatives, which share structural similarities with our compound. These derivatives were tested against various bacterial strains and exhibited significant inhibition rates.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit promising anticancer properties. For instance, compounds similar to 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have shown that related compounds can inhibit bacterial growth, making them candidates for further development as antibiotics .

Enzyme Inhibition

The interactions of this compound with specific enzymes have been explored, particularly those involved in metabolic pathways related to cancer and bacterial infections. Quantitative data on binding affinities (IC50 values) provide insights into its efficacy as an enzyme inhibitor .

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally similar to this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines, demonstrating that modifications in the functional groups significantly influence their potency and selectivity .

- Antibacterial Screening : Research conducted on related compounds revealed their effectiveness against both standard and clinical strains of bacteria, suggesting that these compounds could be developed into new antibiotics .

- Mechanistic Insights : Investigations into the mechanism of action have shown that these compounds can modulate key signaling pathways involved in cell proliferation and survival, further supporting their development as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other pyrrol-2-one derivatives, differing primarily in substituents and core modifications. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Bioavailability: The morpholinoethyl group in the target compound and enhances solubility compared to the isoxazole in , but increases rotatable bonds, marginally reducing permeation . Benzofuran-2-carbonyl (target) vs. furan-2-carbonyl (): The benzofuran’s larger aromatic system increases molecular weight but may improve target binding via enhanced hydrophobic interactions . Pyridin-2-yl vs. Pyridin-4-yl: Positional isomerism influences electronic properties; pyridin-2-yl’s lone pair orientation may favor metal coordination .

Synthetic Yields and Stability :

- Pyrrol-2-one derivatives with electron-withdrawing groups (e.g., 3-Chloro-4-methoxybenzoyl in ) exhibit lower yields (~60–70%) due to steric hindrance, whereas simpler acyl groups (e.g., furan-2-carbonyl in ) achieve higher yields (~75–80%) .

Spectroscopic Signatures :

- The 3-hydroxy group in the target compound and produces a distinct IR absorption at ~3200–3400 cm⁻¹ (O–H stretch) and downfield ¹H NMR signals (δ 10–12 ppm) .

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.